N-(3-chlorophenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
CAS No.:
Cat. No.: VC16329528
Molecular Formula: C18H16ClN3O2S3
Molecular Weight: 438.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16ClN3O2S3 |
|---|---|
| Molecular Weight | 438.0 g/mol |
| IUPAC Name | N-(3-chlorophenyl)-2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C18H16ClN3O2S3/c1-24-15-7-5-12(6-8-15)10-25-17-21-22-18(27-17)26-11-16(23)20-14-4-2-3-13(19)9-14/h2-9H,10-11H2,1H3,(H,20,23) |
| Standard InChI Key | AQSCWYPHUOEZDZ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NC3=CC(=CC=C3)Cl |
Introduction
Structural Characteristics and Molecular Properties
N-(3-Chlorophenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide features a 1,3,4-thiadiazole core substituted at the 2-position with a sulfanyl-acetamide group and at the 5-position with a 4-methoxybenzylsulfanyl moiety. The 3-chlorophenyl group attached to the acetamide nitrogen introduces steric and electronic effects that influence its reactivity and interactions with biological targets .
Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆ClN₃O₂S₃ |
| Molecular Weight | 438.0 g/mol |
| IUPAC Name | N-(3-Chlorophenyl)-2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
| SMILES Notation | COC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NC3=CC(=CC=C3)Cl |
| Topological Polar Surface | 118 Ų |
The compound’s planar thiadiazole ring and flexible sulfanyl linkages enable diverse non-covalent interactions, including hydrogen bonding and π-π stacking, which are critical for binding to enzymatic pockets .
Synthesis and Reaction Pathways
The synthesis of N-(3-chlorophenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide involves multi-step organic reactions optimized for yield and purity.
Key Synthetic Steps
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Thiadiazole Core Formation: Cyclization of thiosemicarbazide derivatives with carboxylic acids under acidic conditions generates the 1,3,4-thiadiazole ring.
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Sulfanyl Group Introduction: Nucleophilic substitution at the 5-position of the thiadiazole using 4-methoxybenzyl mercaptan in the presence of a base (e.g., K₂CO₃).
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Acetamide Coupling: Reaction of 2-mercaptoacetamide with the thiadiazole intermediate via a disulfide bond formation, followed by amidation with 3-chloroaniline .
Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiadiazole formation | HCl, reflux, 6h | 65–70 |
| Sulfanyl substitution | 4-Methoxybenzyl mercaptan, K₂CO₃, DMF, 80°C | 78 |
| Acetamide coupling | EDCI, DCM, rt, 12h | 82 |
Side products, such as disulfide dimers, are minimized by maintaining anhydrous conditions and stoichiometric control .
Analytical Characterization
Rigorous characterization ensures structural fidelity and purity, critical for pharmacological evaluation.
Spectroscopic Methods
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¹H/¹³C NMR: Distinct signals for the 3-chlorophenyl (δ 7.2–7.4 ppm) and 4-methoxybenzyl groups (δ 3.8 ppm for OCH₃).
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High-Resolution Mass Spectrometry (HRMS): Observed [M+H]⁺ at m/z 439.02 (calculated: 439.03).
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